Δ2 -Avermectin B1a

acaricide structure-activity relationship pest resistance

Δ2-Avermectin B1a is the only reliable reference standard for quantifying the Δ2-isomer in abamectin/ivermectin batches and environmental samples. Its unique retention time and mass fragmentation—distinct from avermectin B1a and ivermectin B1a—prevents quantification errors. With a 6-fold potency difference in T. urticae (LC90 0.23 vs. 0.038 ppm), it is essential for SAR studies and environmental half-life monitoring. Do not substitute with generic avermectins; this is the mandatory standard for regulatory compliance and accurate degradation studies.

Molecular Formula C48H72O14
Molecular Weight 873.1
Cat. No. B1150684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameΔ2 -Avermectin B1a
Molecular FormulaC48H72O14
Molecular Weight873.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Δ2-Avermectin B1a: Baseline Characteristics and Analytical Identification


Δ2-Avermectin B1a (CAS 110415-68-4) is a defined degradation product and isomer of the avermectin class of macrocyclic lactones. It is formed via the irreversible base-catalyzed rearrangement of the naturally-occurring Δ3-double bond in avermectin B1a to the conjugatively stabilized 2-position [1]. This compound is specifically generated in vivo following treatment of animals with avermectin or ivermectin and is also found as an environmental residue, making it a critical marker for metabolic and environmental fate studies .

Δ2-Avermectin B1a Procurement: Why Generic Substitution Fails


Selecting a generic 'avermectin' or 'ivermectin' standard for analytical or environmental work is scientifically inappropriate due to Δ2-Avermectin B1a's unique chemical identity and distinct physicochemical properties. As an isomer and degradation product, its chromatographic retention time, mass spectral fragmentation, and stability differ fundamentally from its parent compounds [1]. More critically, its biological activity profile is not interchangeable with that of avermectin B1a or ivermectin B1a, as demonstrated by substantial quantitative differences in potency against model organisms . Substitution in analytical method development, environmental monitoring, or metabolism studies would lead to inaccurate quantification and misinterpretation of residue and degradation kinetics.

Quantitative Evidence Guide: Δ2-Avermectin B1a Differentiation from Ivermectin B1a and Structural Analogs


Six-Fold Reduction in Acaricidal Potency Against Tetranychus urticae Compared to Ivermectin B1a

Δ2-Avermectin B1a exhibits significantly lower acaricidal activity than its parent compound, ivermectin B1a. The LC90 value for Δ2-Avermectin B1a is 0.23 ppm, whereas ivermectin B1a demonstrates an LC90 of 0.038 ppm against the two-spotted spider mite (Tetranychus urticae) . This represents a 6.05-fold loss of potency.

acaricide structure-activity relationship pest resistance

Residual Nematocidal Activity at 1 ppm Suggests Partial Target Engagement

Despite its reduced potency, Δ2-Avermectin B1a retains measurable biological activity, being active at a concentration of 1 ppm in nematode models . This contrasts with the epi-avermectin B1a epimer, which exhibits an approximate 100-fold loss of biological activity compared to the parent avermectin [1].

nematocide mode of action environmental toxicology

Stabilized Molecular Structure via Conjugation at the 2-Position

The base-catalyzed isomerization of avermectin B1a results in the migration of the Δ3,4 double bond to the Δ2,3 position, creating a conjugatively stabilized system [1]. This structural rearrangement is irreversible and yields a thermodynamically more stable isomer compared to the parent avermectin B1a or the epi-intermediate.

degradation chemistry stability environmental fate

Optimal Research and Industrial Applications for Δ2-Avermectin B1a


Analytical Reference Standard for Abamectin/Ivermectin Impurity Profiling

Δ2-Avermectin B1a is the essential reference material for identifying and quantifying the Δ2-isomer impurity in commercial batches of abamectin and ivermectin. Its use in HPLC and LC-MS/MS methods, as guided by its distinct retention time and mass spectra derived from the stabilized Δ2,3 double bond [1], ensures compliance with pharmacopeial and regulatory specifications for active pharmaceutical ingredients (APIs) and pesticide formulations.

Environmental Fate and Metabolism Studies of Macrocyclic Lactones

As a primary and persistent environmental degradation product of ivermectin and avermectin, Δ2-Avermectin B1a is a critical analytical target for monitoring soil and water contamination from veterinary and agricultural use. Its procurement is mandatory for studies investigating the environmental half-life, mobility, and non-target organism exposure of avermectin-based parasiticides .

Structure-Activity Relationship (SAR) Investigations for Next-Generation Antiparasitics

The significant 6-fold reduction in potency against T. urticae (LC90 of 0.23 ppm vs. 0.038 ppm for ivermectin) , coupled with its retained activity at 1 ppm in other systems, makes Δ2-Avermectin B1a a powerful tool in SAR studies. It serves as a negative control or benchmark to elucidate the contribution of the native Δ3,4 double bond to high-affinity binding at glutamate-gated chloride channels, thereby guiding the design of novel analogs with improved efficacy or altered resistance profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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